2,4-Dinitrodiphenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anionic chromogenic chemosensor:

Studies have investigated the potential of 2,4-dinitro-N-phenylaniline as an anion chromogenic chemosensor. These sensors change color upon binding to specific anions in solution. One study demonstrated its efficiency in detecting fluoride ions (F-) through a colorimetric response [].

2,4-Dinitrodiphenylamine is an organic compound with the molecular formula C₁₂H₉N₃O₄ and a molecular weight of approximately 259.22 g/mol. This compound features two nitro groups attached to a diphenylamine structure, which is indicative of its potential utility in various chemical applications. It appears as a bright greenish-yellow solid, is insoluble in water, and exhibits slight solubility in alcohols . The compound has been noted for its reactivity, particularly in the presence of oxidizing agents, which can lead to violent decomposition under certain conditions .

- Nitration: Further nitration can occur on the aromatic rings, potentially leading to more complex derivatives.

- Reduction: The nitro groups can be reduced to amino groups, altering the compound's properties and reactivity.

- Electrophilic Substitution: The presence of the nitrogen atom allows for electrophilic aromatic substitution reactions, leading to diverse derivatives.

Reactions involving this compound must be conducted with caution due to its potential to decompose violently when exposed to heat or oxidizing agents .

The biological activity of 2,4-dinitrodiphenylamine has been studied primarily in the context of its toxicological effects. Exposure can lead to skin and eye irritation, as indicated by safety classifications that label it as a skin irritant and a serious eye irritant . Its use in various applications raises concerns about potential environmental and health impacts, necessitating careful handling and disposal.

Several synthesis methods for 2,4-dinitrodiphenylamine exist:

- From Aniline and 2,4-Dinitrochlorobenzene: This method involves nucleophilic substitution where aniline reacts with 2,4-dinitrochlorobenzene under controlled conditions .

- Aromatic Substitution Reactions: Various aromatic compounds can be used as substrates in substitution reactions to introduce the dinitrophenyl group onto diphenylamine frameworks.

ChemicalBook details multiple synthetic routes that can yield 2,4-dinitrodiphenylamine with varying degrees of efficiency and purity .

2,4-Dinitrodiphenylamine finds applications in several fields:

- Analytical Chemistry: Used as a reagent for detecting specific ions or compounds.

- Dyes and Pigments: Serves as an intermediate in the production of dyes due to its vibrant color.

- Explosives: Its reactive nature makes it suitable for use in certain explosive formulations.

The compound's unique properties make it valuable in both industrial and research settings.

Interaction studies involving 2,4-dinitrodiphenylamine often focus on its reactivity with other chemicals. Notably:

- It reacts vigorously with oxidizing agents like chlorine or hydrochloric acid.

- Its interactions with various solvents can influence its stability and reactivity profile.

Understanding these interactions is crucial for safe handling and application in laboratory settings .

Several compounds share structural features with 2,4-dinitrodiphenylamine. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2,4-Dinitroaniline | C₆H₄N₂O₄ | Similar nitro group presence; used as a dye precursor. |

| Diphenylamine | C₁₂H₁₅N | Lacks nitro groups; used as an antioxidant. |

| 4-Nitrodiphenylamine | C₁₂H₁₂N₂O₂ | Contains one nitro group; exhibits different reactivity. |

These compounds differ primarily in their functional groups and resulting chemical properties. The presence of two nitro groups in 2,4-dinitrodiphenylamine enhances its reactivity compared to diphenylamine and alters its biological activity compared to simpler anilines like 2,4-dinitroaniline.

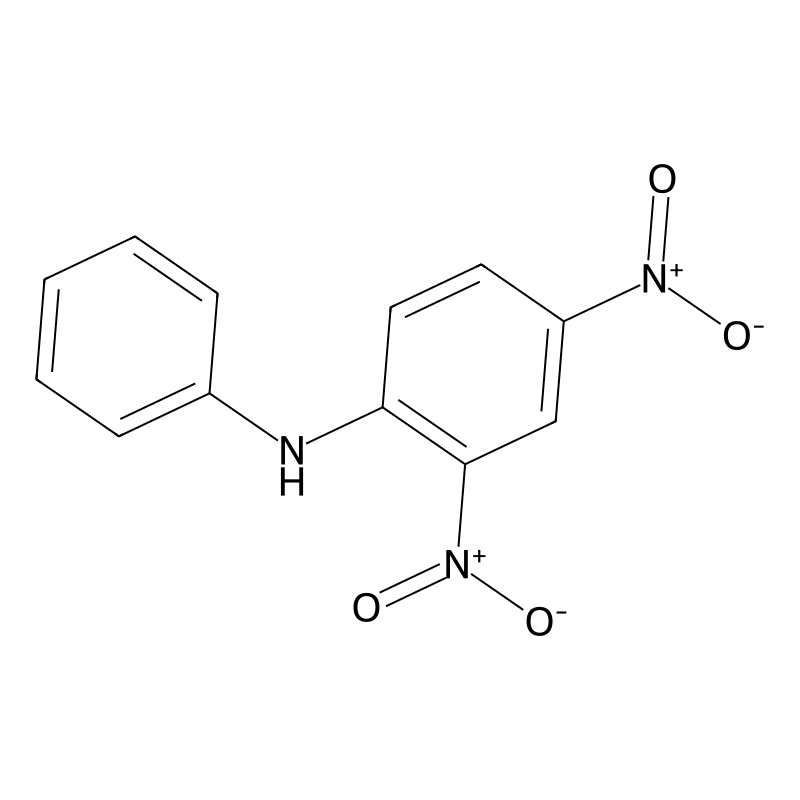

2,4-Dinitrodiphenylamine (CAS 961-68-2) emerged as a critical compound in propellant stabilization during the late 19th century. Its use was first patented by Alfred Nobel in 1889 for suppressing nitrocellulose decomposition in explosives. Structurally, it belongs to the nitro-substituted diphenylamine family, featuring two nitro groups (-NO₂) at the 2- and 4-positions of one phenyl ring, while the other phenyl group remains unsubstituted (Figure 1). This arrangement creates distinct electronic effects, making it a model compound for studying aromatic nitro chemistry.

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₉N₃O₄ |

| IUPAC name | 2,4-Dinitro-N-phenylaniline |

| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N+[O-])N+[O-] |

| InChI Key | RHTVQEPJVKUMPI-UHFFFAOYSA-N |

Significance in Aromatic Nitro Compound Chemistry

The compound exemplifies three critical aspects of nitroaromatic chemistry:

- Electron-withdrawing effects: Nitro groups deactivate the benzene ring, directing electrophilic attacks to specific positions.

- Stabilization mechanisms: In propellants, it undergoes sequential nitrosation and nitration reactions to form stabilizing derivatives like 2,4,4'-trinitrodiphenylamine.

- Chromogenic properties: Acts as an anion-selective chemosensor, transitioning from colorless to red upon deprotonation in dimethyl sulfoxide.

Nomenclature and Chemical Identity

The systematic IUPAC name 2,4-dinitro-N-phenylaniline precisely describes its structure. Industrial synonyms include:

- C.I. Disperse Yellow 14 (textile dye designation)

- Serisol Yellow 2G (historical propellant stabilizer trade name)

- Acetoquinone Yellow 5JZ (dye manufacturing term)

Regulatory identifiers:

Overview of Physicochemical Properties

Table 2: Core physicochemical characteristics

| Property | Value | Source |

|---|---|---|

| Melting point | 159–161°C | |

| Density | 1.345 g/cm³ (estimated) | |

| Water solubility | 1.322 mg/L at 25°C | |

| pKa | -4.93 ± 0.10 | |

| LogP | 3.50 | |

| Refractive index | 1.570 (estimate) |

The low water solubility and high octanol-water partition coefficient (LogP) indicate strong hydrophobic character, influencing its environmental persistence. The negative pKa value confirms its weak basicity, a consequence of nitro group electron withdrawal.

XLogP3

Melting Point

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant